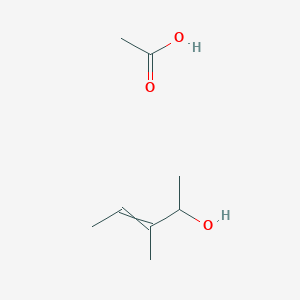
1,3-Dimethyl-3-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-3-phenylpyrrolidin-2-one is a heterocyclic organic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is characterized by the presence of a pyrrolidinone ring substituted with two methyl groups and a phenyl group. It is known for its diverse biological activities and is used as a versatile building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-3-phenylpyrrolidin-2-one can be synthesized through various methods. One common synthetic route involves the cyclization of N-substituted piperidines. The formation of pyrrolidin-2-ones involves a domino process, including the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethyl-3-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyrrolidinones, amines, alcohols, and carboxylic acids, depending on the specific reaction and conditions employed.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-3-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-3-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidin-2-one: A simpler analog without the methyl and phenyl substitutions.
N-Methylpyrrolidin-2-one: A similar compound with a single methyl substitution.
3-Phenylpyrrolidin-2-one: A compound with only the phenyl substitution.
Uniqueness
1,3-Dimethyl-3-phenylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and phenyl groups enhances its reactivity and bioactivity compared to simpler analogs .
Propiedades
Número CAS |
64097-67-2 |
|---|---|
Fórmula molecular |
C12H15NO |
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
1,3-dimethyl-3-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(8-9-13(2)11(12)14)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
KOVIAQSCOUNWFG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCN(C1=O)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


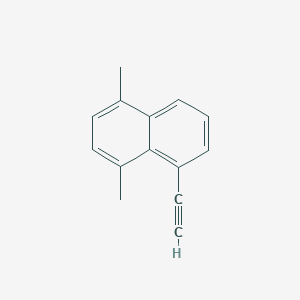
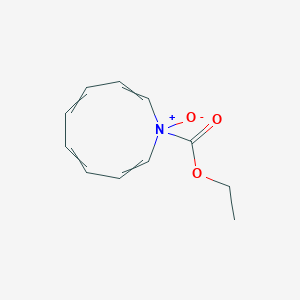

![7-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-7-azabicyclo[4.3.1]decan-10-one](/img/structure/B14482879.png)
![N-[2-(4-Hydroxyphenyl)ethyl]butanamide](/img/structure/B14482880.png)
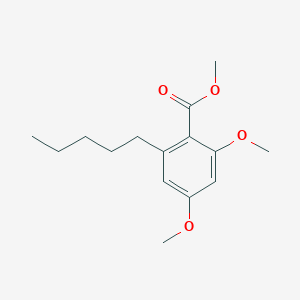
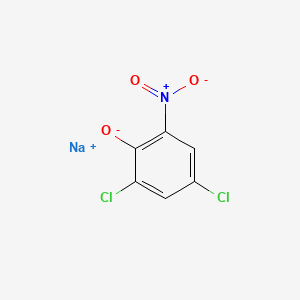
![Naphthalene, 1-[(ethylthio)methyl]-](/img/structure/B14482905.png)
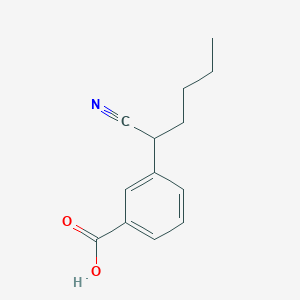
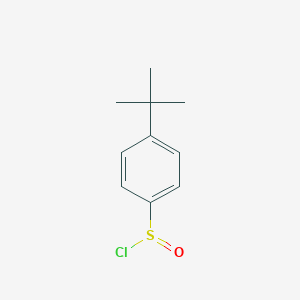


![2-Ethyl 2-methyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14482931.png)
